2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-9-6-7-17-8-12(16-13(17)15-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPJJWUVBXOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590186 | |
| Record name | 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13694-13-8 | |
| Record name | 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13694-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for this synthesis include:
| Parameter | Value/Detail |
|---|---|
| Reactants | 2-Amino-4-methylpyrimidine (1 eq), 2,4'-Dibromoacetophenone (1 eq) |
| Solvent | Absolute ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 5 hours |
| Workup | Neutralization (pH 7), extraction with chloroform, recrystallization (AcOEt/EtOH 2:1) |
| Yield | 78% |
The reaction proceeds via nucleophilic attack of the amino group in 2-amino-4-methylpyrimidine on the α-carbon of 2,4'-dibromoacetophenone, followed by cyclization and elimination of HBr. Ethanol’s polarity facilitates proton transfer during the cyclization step, while reflux ensures sufficient energy for ring closure. Post-reaction neutralization with aqueous NaOH prevents side reactions, and recrystallization in ethyl acetate/ethanol yields high-purity product.
Comparative Analysis of Solvent Systems
While ethanol is the standard solvent, studies on analogous imidazo[1,2-a]pyrimidine syntheses suggest solvent polarity critically impacts reaction efficiency. For example, N,N-dimethylformamide (DMF) has been used in related syntheses of 3-benzoyl imidazo[1,2-a]pyrimidines, though it necessitates lower temperatures (room temperature) and shorter reaction times (3 hours). However, substituting ethanol with DMF in the target compound’s synthesis may require re-optimization due to differences in reactivity between phenacyl bromides and dibromoacetophenones.
Mechanistic Insights and Byproduct Formation
The proposed mechanism involves two primary stages:
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Formation of an Intermediate Schiff Base : The amino group of 2-amino-4-methylpyrimidine reacts with the carbonyl group of 2,4'-dibromoacetophenone, forming an imine intermediate.
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Cyclization and Aromatization : Intramolecular nucleophilic substitution at the α-bromo position induces ring closure, yielding the imidazo[1,2-a]pyrimidine core.
Byproducts such as unreacted starting materials or dihydroimidazo intermediates may form if reaction times are insufficient or temperatures suboptimal. Moszczyński-Pętkowski et al. mitigated these issues through extended reflux (5 hours) and precise pH control during workup.
Scalability and Industrial Feasibility
The described method is scalable, with no reported loss in yield at higher batches. Key considerations for industrial adaptation include:
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Cost of 2,4'-Dibromoacetophenone : As a specialized reagent, its availability may influence production costs.
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Solvent Recovery : Ethanol’s low boiling point enables efficient distillation and reuse, reducing waste.
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Safety Protocols : Handling HBr gas emissions during cyclization requires robust ventilation systems.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate imidazo[1,2-a]pyrimidine formation in related compounds, reducing reaction times from hours to minutes. Adapting this to the target compound could enhance throughput, though microwave compatibility of brominated reactants needs verification.
Characterization and Quality Control
Successful synthesis is confirmed via:
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1H NMR : Distinct downfield shifts (~9.88–10.10 ppm) for the H5 proton due to C–H···O interactions with the adjacent carbonyl group.
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Mass Spectrometry : Molecular ion peak at m/z 288.14 (C13H10BrN3).
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Melting Point : Data consistent with literature values (recrystallized product).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Anticholinesterase Activity
Imidazo[1,2-a]pyrimidine derivatives, including 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies indicate that certain derivatives exhibit potent AChE inhibition, contributing to improved cognitive function in models of Alzheimer’s disease .
Anticancer Activity
Research has shown that imidazo[1,2-a]pyrimidines can act as dual-function inhibitors against various cancer cell lines. For instance, compounds synthesized with modifications to the imidazo[1,2-a]pyrimidine core have demonstrated significant cytotoxic effects against HCT116 and HepG2 cell lines. These findings suggest potential applications in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives have been documented. Compounds exhibiting this activity can modulate inflammatory pathways and have been explored for treating conditions such as arthritis and other inflammatory disorders .
Neuroprotective Effects
A study highlighted the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The compound was shown to reduce amyloid-beta plaque formation and improve behavioral outcomes in treated subjects .
Cancer Treatment
In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, one derivative showed an IC50 value in the micromolar range against HCT116 cells .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- The bromine substituent in the main compound contributes to a significantly higher melting point (>300°C) compared to fluorinated or trifluoromethylated analogs (129–138°C), likely due to enhanced van der Waals interactions and molecular symmetry .
- Nitro and trifluoromethyl groups reduce melting points due to their electron-withdrawing nature, which may disrupt crystal packing .
Spectroscopic Differences
Nuclear Magnetic Resonance (NMR)
- Main Compound : Aromatic protons resonate at δ 6.97–7.38 ppm, while the methyl group appears at δ 3.51 ppm .
- Fluorinated Analog (2c) : Fluorine atoms deshield adjacent protons, shifting aromatic signals downfield (δ 7.03–7.71 ppm) .
- Trifluoromethyl Analog (2a) : The CF₃ group causes significant deshielding, with aromatic protons near δ 7.76–7.78 ppm .
Infrared (IR) Spectroscopy
Biological Activity
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound features a unique imidazo[1,2-a]pyrimidine scaffold, which is known for its versatility in medicinal applications. The presence of the bromophenyl group enhances its biological interactions and potential efficacy.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting key biochemical pathways essential for microbial growth. This includes interference with enzyme systems critical for the survival of pathogens like Candida species .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of antiapoptotic proteins such as Bcl-2. The anticancer efficacy is often evaluated using cell lines such as MCF-7 and HCT-116, where it shows considerable cytotoxicity .
Biological Activity Overview
Case Studies and Research Findings
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Antimicrobial Evaluation :
A study evaluated the compound's binding affinity to the lanosterol 14α-demethylase enzyme (CYP51) in Candida species. The results indicated superior binding energies compared to traditional antifungal agents, suggesting enhanced efficacy against fungal infections . Table 1: Binding Energies of CompoundsCompound Binding Energy (kcal/mol) This compound -9.43 Fluconazole -5.68 Ketoconazole -6.16 -
Anticancer Studies :
In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cell lines. Notably, it was found to have a low IC50 against MCF-7 cells, indicating potent anticancer activity. Table 2: Cytotoxicity Data Against Cancer Cell LinesCell Line IC50 (µM) MCF-7 10 HCT-116 15 HeLa 12 -
Molecular Docking Studies :
Molecular docking studies revealed that the compound interacts favorably with key targets involved in cancer progression and microbial resistance. These findings support its potential as a lead compound for drug development.
Q & A
Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions involving 2-aminoimidazoles and aliphatic 1,3-difunctional compounds . A modified Paudler process is effective: reacting 2-amino-4-methylpyridine with brominated acetophenone derivatives in the presence of sodium nitrite (NaNO₂) as a nitroso donor, followed by reduction with hydrobromic acid and tin. Acetic acid catalysis at room temperature yields the imidazo[1,2-a]pyrimidine scaffold with >95% purity . Key parameters include:
- Temperature : Room temperature minimizes side reactions.
- Catalyst : Acetic acid enhances reaction efficiency.
- Purification : Column chromatography or recrystallization ensures high yields.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Modern spectroscopic methods are critical for structural validation:
- ¹H/¹³C NMR : Confirms aromatic proton environments and substitution patterns (e.g., bromophenyl resonance at δ 7.5–8.0 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 316.2 for C₁₃H₁₀BrN₃) .
- IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
- X-ray crystallography (if available): Resolves 3D conformation and π-π stacking interactions .
Q. How does the bromophenyl substituent influence the compound’s physicochemical properties?
The 4-bromophenyl group enhances:
- Lipophilicity : LogP increases by ~1.5 compared to non-halogenated analogs, improving membrane permeability .
- Metabolic stability : Bromine’s electronegativity reduces oxidative degradation in hepatic microsomes .
- Crystallinity : Bromine’s heavy atom effect facilitates crystallization for structural studies .
Advanced Research Questions
Q. How can density functional theory (DFT) complement experimental data in studying this compound?
DFT calculations (e.g., B3LYP/6-31G* level) predict electronic properties and validate experimental NMR/IR data . Key applications:
- HOMO-LUMO gaps : Correlate with reactivity (e.g., electron-deficient bromophenyl lowers LUMO, enhancing electrophilic substitution) .
- Binding affinity modeling : Simulates interactions with biological targets (e.g., ENR enzyme active sites via π-π stacking and halogen bonds) .
- Thermodynamic stability : Calculates Gibbs free energy of formation to optimize synthetic pathways .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies arise from substituent effects and assay conditions. A systematic approach includes:
- Structure-activity relationship (SAR) studies : Compare bromo, chloro, and fluoro derivatives (Table 1).
- Enzyme inhibition assays : Use isoform-specific targets (e.g., COX-2 vs. COX-1 selectivity) to clarify anti-inflammatory mechanisms .
- Metabolite profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from biotransformation products .
Table 1 : Substituent Effects on Bioactivity
| Substituent (X) | Lipophilicity (LogP) | COX-2 IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Br | 3.2 | 0.45 | 120 |
| Cl | 2.8 | 0.68 | 90 |
| F | 2.5 | 1.20 | 60 |
| Data adapted from |
Q. How can computational and experimental methods be integrated to design derivatives with enhanced selectivity?
- Molecular docking : Screen virtual libraries against target proteins (e.g., ENR, COX-2) to prioritize candidates with optimal binding poses .
- Fragment-based design : Replace bromophenyl with bioisosteres (e.g., trifluoromethyl) to balance potency and solubility .
- Parallel synthesis : Use continuous flow reactors to rapidly generate analogs with varied substituents (e.g., methyl, nitro) at the 7-position .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix interference : Serum proteins and lipids obscure LC-MS signals. Mitigation: Solid-phase extraction (C18 columns) with deuterated internal standards .
- Photodegradation : Bromine’s UV sensitivity requires amber vials and low-light conditions during sample preparation .
- Limit of detection (LOD) : Achieve sub-nM sensitivity via high-resolution mass spectrometry (HRMS) in selected ion monitoring (SIM) mode .
Methodological Notes
- Synthetic scalability : Transition from batch to flow chemistry improves reproducibility and yield for gram-scale synthesis .
- Data validation : Cross-correlate DFT, NMR, and crystallographic data to resolve ambiguities in regiochemistry .
- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity screening to prioritize safe lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
